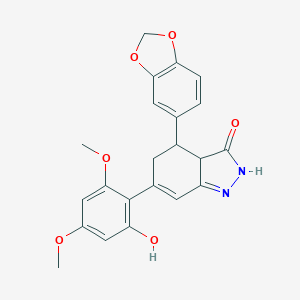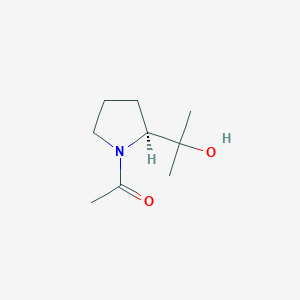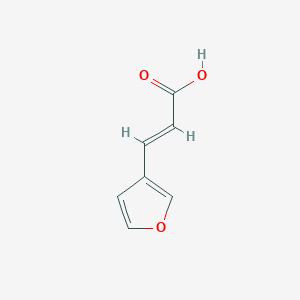
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone, also known as AG-1478, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用机制
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival. The specificity of this compound for EGFR has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and sensitize cells to chemotherapy and radiation therapy. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. However, the efficacy of this compound can vary depending on the type of cancer and the genetic background of the cells.
实验室实验的优点和局限性
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has several advantages as a tool compound for cancer research. It is a selective inhibitor of EGFR, which allows for the specific targeting of the receptor without affecting other signaling pathways. It is also a reversible inhibitor, which allows for the modulation of EGFR activity in a dose-dependent manner. However, this compound has some limitations in lab experiments. It has a short half-life and low solubility, which can affect its pharmacokinetics and bioavailability. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has opened up new avenues for cancer research, and several future directions can be explored. One potential direction is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors, which can improve patient selection and treatment outcomes. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies can be explored to enhance their anti-cancer effects. Overall, this compound has provided valuable insights into the role of EGFR in cancer, and its future applications can have significant implications for cancer treatment and management.
合成方法
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can be synthesized through a multi-step process starting with 2,3,4,5-tetrahydro-1H-indazole-3-carboxylic acid. The synthesis involves several chemical reactions, including esterification, reduction, and cyclization, resulting in the final product of this compound. The purity of the compound can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. Therefore, this compound has been used as a tool compound to study the role of EGFR in cancer development and progression.
属性
CAS 编号 |
111570-63-9 |
|---|---|
分子式 |
C22H20N2O6 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-6-(2-hydroxy-4,6-dimethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one |
InChI |
InChI=1S/C22H20N2O6/c1-27-13-8-16(25)20(19(9-13)28-2)12-5-14(21-15(6-12)23-24-22(21)26)11-3-4-17-18(7-11)30-10-29-17/h3-4,6-9,14,21,25H,5,10H2,1-2H3,(H,24,26) |
InChI 键 |
VTJFDXQOHBMFHN-NDENLUEZSA-N |
手性 SMILES |
COC1=CC(=O)/C(=C/2\CC(C3C(=C2)NNC3=O)C4=CC5=C(C=C4)OCO5)/C(=C1)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
同义词 |
(6E)-4-benzo[1,3]dioxol-5-yl-6-(2,4-dimethoxy-6-oxo-1-cyclohexa-2,4-di enylidene)-2,3a,4,5-tetrahydro-1H-indazol-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)




![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
